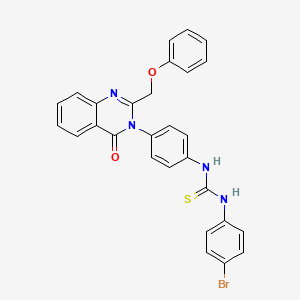
Thiourea, N-(4-bromophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ブロモフェニル)-N'-(4-(4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)フェニル)-チオ尿素は、チオ尿素類に属する複雑な有機化合物です。チオ尿素類は、医薬品化学、農業、材料科学など、様々な分野で幅広い用途を持つことが知られています。
製造方法
合成経路と反応条件
N-(4-ブロモフェニル)-N'-(4-(4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)フェニル)-チオ尿素の合成には、通常、複数段階の有機反応が必要となります。一般的な方法の1つには、4-ブロモフェニルイソチオシアネートと4-(4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)アニリンを制御された条件下で反応させる方法があります。この反応は通常、ジクロロメタンやクロロホルムなどの有機溶媒中で行われ、反応を促進するためにトリエチルアミンなどの塩基が添加されます。
工業的製造方法
工業的環境では、この化合物の製造には同様の合成経路が採用されますが、より大規模に行われます。自動反応器や連続フローシステムを使用することで、合成の効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の化合物を得ることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-bromophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenyl isothiocyanate with 4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
N-(4-ブロモフェニル)-N'-(4-(4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)フェニル)-チオ尿素は、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応では、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアミンまたはチオールに変換することができます。
置換: ブロモフェニル基は、求核置換反応に関与し、臭素原子がアミンやチオールなどの他の求核剤と置き換わる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸; 通常、アセトニトリルなどの有機溶媒中で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; 反応はしばしばエーテル系溶媒中で行われます。
置換: アミン、チオールなどの求核剤; 反応はジメチルホルムアミドなどの極性非プロトン性溶媒中で行われます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される一方で、還元によりアミンまたはチオールが生成される可能性があります。置換反応は、様々な置換誘導体をもたらす可能性があります。
科学研究における用途
N-(4-ブロモフェニル)-N'-(4-(4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)フェニル)-チオ尿素は、いくつかの科学研究用途を持っています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤またはモジュレーターとしての可能性について調査されています。
医学: 抗がん作用や抗菌作用など、潜在的な治療効果について研究されています。
工業: ポリマーやナノマテリアルなどの先進材料の開発に利用されています。
科学的研究の応用
Thiourea, N-(4-bromophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
この化合物の作用機序には、特定の分子標的との相互作用が含まれます。たとえば、生物系では、酵素や受容体に結合し、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。キナゾリニル基は、特定のタンパク質と相互作用することが知られており、その機能を阻害する可能性があります。さらに、ブロモフェニル基は、化合物の結合親和性と特異性を高めることができます。
類似化合物との比較
類似化合物
N-(4-クロロフェニル)-N'-(4-(4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)フェニル)-チオ尿素: ブロモの代わりに塩素原子を持つ、類似の構造を持つ化合物。
N-(4-メチルフェニル)-N'-(4-(4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)フェニル)-チオ尿素: ブロモの代わりにメチル基を持つ化合物。
N-(4-フルオロフェニル)-N'-(4-(4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)フェニル)-チオ尿素: ブロモの代わりにフッ素原子を持つ化合物。
独自性
N-(4-ブロモフェニル)-N'-(4-(4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)フェニル)-チオ尿素におけるブロモフェニル基の存在は、置換反応における反応性の向上や、生物系における結合親和性の強化など、独自の化学的特性をもたらします。これらの特性により、この化合物は、様々な科学的および工業的用途にとって貴重な化合物となっています。
特性
CAS番号 |
118526-03-7 |
|---|---|
分子式 |
C28H21BrN4O2S |
分子量 |
557.5 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-[4-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]phenyl]thiourea |
InChI |
InChI=1S/C28H21BrN4O2S/c29-19-10-12-20(13-11-19)30-28(36)31-21-14-16-22(17-15-21)33-26(18-35-23-6-2-1-3-7-23)32-25-9-5-4-8-24(25)27(33)34/h1-17H,18H2,(H2,30,31,36) |
InChIキー |
DFZFGLUZCJCNDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



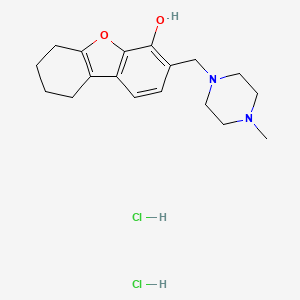

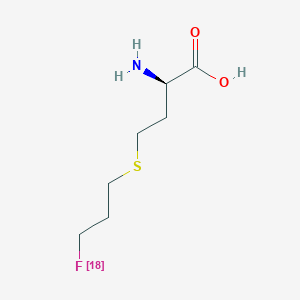
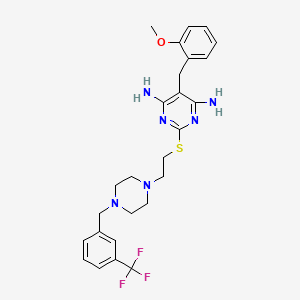
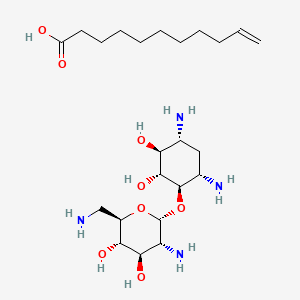
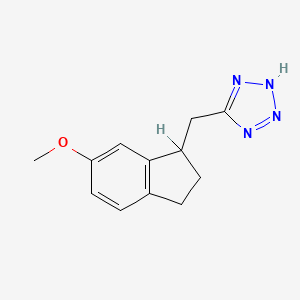
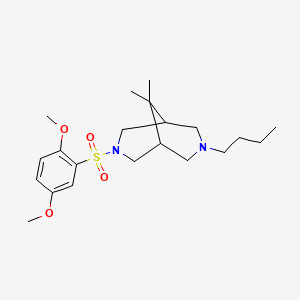

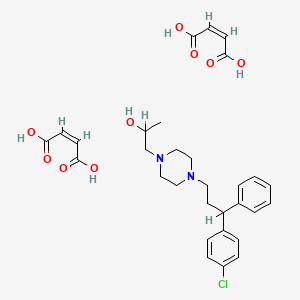
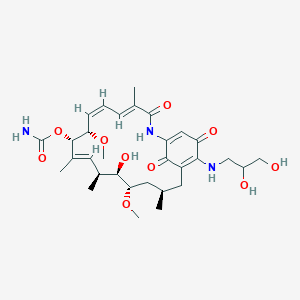


![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
